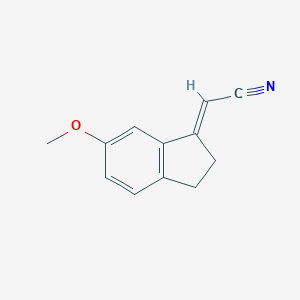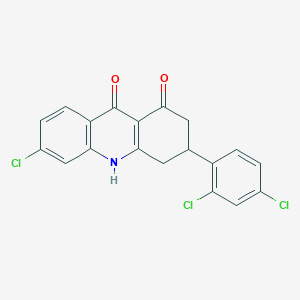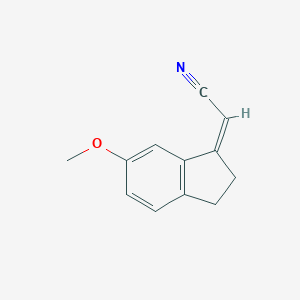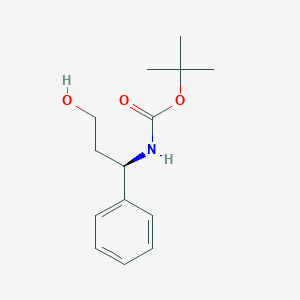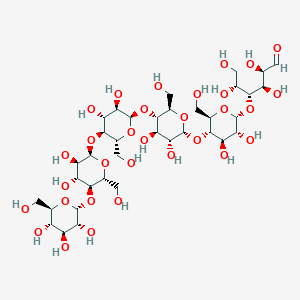
Maltohexaose
Vue d'ensemble
Description
Maltohexaose, also known as amyloheptaose, is a glucose heptamer that is widely used in the food, cosmetics, and pharmaceutical industries. It is characterized by its degree of polymerization (DP), which indicates the average number of glucose units per chain. Maltohexaose is particularly interesting due to its helical structure and its ability to form various self-assembled structures when conjugated with other polymers .
Synthesis Analysis
The synthesis of maltohexaose and its derivatives has been explored in several studies. One approach involves the enzymatic synthesis from starch using a one-pot cascade reaction catalyzed by cyclodextrin glucotransferase and cycl
Applications De Recherche Scientifique
Translocation Mechanism in Maltoporin Maltoporin facilitates the permeation of long maltodextrin chains, such as maltohexaose, across cellular membranes. The translocation mechanism involves the sugar gliding along an aromatic lane within the protein, powered by hydrophobic interactions and hydrogen bonds, without significant energy barriers (Dutzler, Schirmer, Karplus, & Fischer, 2002).
Enzymatic Action of Bacillus caldovelox Bacillus caldovelox's α-amylase uniquely produces maltohexaose from starch, with yields up to 44% from certain dextrins. This enzyme hydrolyzes substrates from the non-reducing end, with maltohexaose being a primary product in certain conditions (Fogarty, Bealin-Kelly, Kelly, & Doyle, 1991).
Amylase Production by Bacillus sp. Bacillus circulans G-6, isolated from soil, produces an α-amylase that generates maltohexaose as a major product from starch. This enzyme's activity is influenced by pH, temperature, and certain metal ions, and can be enhanced in combination with other enzymes (Takasaki, 1982).
Production and Purification from Alkalophilic Bacillus Alkalophilic Bacillus sp. H-167 produces three α-amylases that create maltohexaose from starch under specific culture conditions. These enzymes were purified and shown to yield maltohexaose in early hydrolysis stages (Hayashi, Akiba, & Horikoshi, 1988).
Glass Transition Behavior of Malto-Oligosaccharides Maltohexaose exhibits specific glass transition behaviors as a function of water concentration, providing insights into the thermodynamic properties of malto-oligosaccharides and related polymers like amylose and amylopectin (Orford, Parker, Ring, & Smith, 1989).
PET Imaging with Fluorine-18-Labeled Maltohexaose Fluorine-18-labeled maltohexaose (MH(18)F) is a PET tracer capable of imaging bacteria in vivo with high sensitivity and specificity. It can detect early-stage infections and identify bacterial drug resistance (Ning et al., 2014).
E. coli Growth Yield on Maltohexaose Escherichia coli shows different growth yields on various sugars, including maltohexaose, under anaerobic conditions. Maltohexaose is efficiently utilized, with differences in yields attributed to energy costs for transport and phosphorylation of these sugars (Muir, Williams, & Ferenci, 1985).
Structural Analyses of Maltohexaose-Producing Amylase Biochemical and crystallographic analyses of maltohexaose-producing amylase from alkalophilic Bacillus sp. 707 provide insights into the enzyme's reaction mechanism and product specificity, with maltohexaose being a primary product (Kanai et al., 2004).
Orientations Futures
Maltohexaose has shown promising preliminary results in rats infected with E. coli when used to differentiate live from dead bacteria in the early stages of the bacterial infection . It was both more sensitive and more specific than 18F-FDG, showing a 7-fold increase in tracer accumulation in infected tissue compared with the sterile .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32-,33-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBXPLUVYKCH-LIGGPISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltohexanose, DP6 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
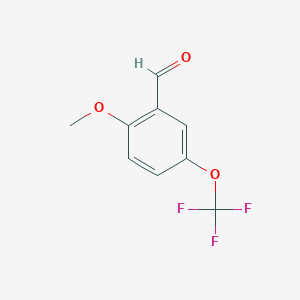
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
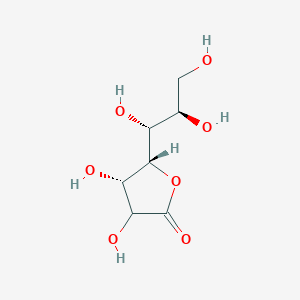
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
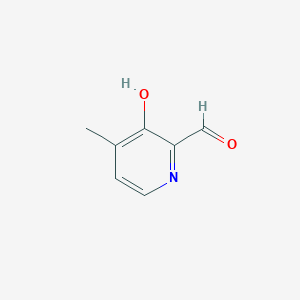
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
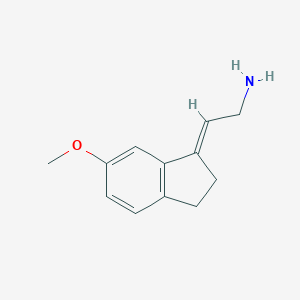
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
